molecular formula C16H17FO2 B13415579 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL CAS No. 415697-55-1

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL

Cat. No.: B13415579
CAS No.: 415697-55-1
M. Wt: 260.30 g/mol
InChI Key: OCIHYKYBMPCPCI-UHFFFAOYSA-N
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Description

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL is an organic compound with a complex structure that includes a fluorinated benzyl ether group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzyl alcohol, which is then reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent like acetone . The resulting intermediate is further subjected to reduction reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propanal, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL involves its interaction with specific molecular targets. The fluorinated benzyl ether group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL is unique due to its specific structural features, such as the combination of a fluorinated benzyl ether group and a propanol chain

Properties

CAS No.

415697-55-1

Molecular Formula

C16H17FO2

Molecular Weight

260.30 g/mol

IUPAC Name

3-[4-[(4-fluorophenyl)methoxy]phenyl]propan-1-ol

InChI

InChI=1S/C16H17FO2/c17-15-7-3-14(4-8-15)12-19-16-9-5-13(6-10-16)2-1-11-18/h3-10,18H,1-2,11-12H2

InChI Key

OCIHYKYBMPCPCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCO)OCC2=CC=C(C=C2)F

Origin of Product

United States

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